benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
CAS No.: 2098133-91-4
Cat. No.: VC3143860
Molecular Formula: C14H18N4O3
Molecular Weight: 290.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098133-91-4 |
|---|---|
| Molecular Formula | C14H18N4O3 |
| Molecular Weight | 290.32 g/mol |
| IUPAC Name | benzyl N-[1-[4-(hydroxymethyl)triazol-1-yl]propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H18N4O3/c1-11(7-18-8-13(9-19)16-17-18)15-14(20)21-10-12-5-3-2-4-6-12/h2-6,8,11,19H,7,9-10H2,1H3,(H,15,20) |
| Standard InChI Key | KLLYRMJHOVMWNV-UHFFFAOYSA-N |
| SMILES | CC(CN1C=C(N=N1)CO)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(CN1C=C(N=N1)CO)NC(=O)OCC2=CC=CC=C2 |
Introduction
CHEMICAL STRUCTURE AND PROPERTIES
Structural Components
The structure of benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate comprises several distinct architectural elements that define its chemical identity:
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A 1,2,3-triazole ring system bearing a hydroxymethyl substituent at the 4-position, which provides hydrogen bonding capability and serves as a handle for further functionalization.
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A propan-2-yl linker that connects the triazole to the carbamate group, introducing a branched connection point and a stereocenter.
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A carbamate functional group (O=C-O-NH), acting as both a hydrogen bond donor and acceptor, which can influence the compound's solubility and interaction with biological targets.
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A benzyl group attached to the carbamate oxygen, contributing aromatic character and potential for π-stacking interactions in molecular recognition events.
This compound shares structural similarities with related molecules like benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate and benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate , though with the distinctive feature of a branched connecting chain.
Predicted Physicochemical Properties
Based on structural analysis and comparison with similar triazole-carbamate compounds, the following physicochemical properties can be predicted for benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate:
Table 1. Predicted Physicochemical Properties
The predicted properties suggest that this compound would possess moderate lipophilicity and significant hydrogen bonding capacity, characteristics that could influence its behavior in biological systems and its utility in synthetic applications.
Chemical Reactivity Profile
The reactivity of benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is expected to be dominated by its functional groups:
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The hydroxymethyl group can undergo oxidation to aldehydes or carboxylic acids, and can participate in esterification or etherification reactions, providing a versatile handle for derivatization.
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The carbamate group can be cleaved under acidic or basic conditions to reveal a free amine, making it valuable as a protecting group in multistep syntheses.
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The 1,2,3-triazole ring exhibits remarkable stability under most reaction conditions but can coordinate with transition metals through its nitrogen atoms, potentially enabling metal-catalyzed transformations.
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The benzyl group can be removed via hydrogenolysis under specific conditions, offering an orthogonal deprotection strategy when the compound is used in synthetic sequences.
The combination of these reactive sites within a single molecule creates opportunities for selective transformations and incorporation into more complex molecular architectures.
COMPARISON WITH STRUCTURALLY RELATED COMPOUNDS
Functional Group Analysis
The 1,2,3-triazole ring with a hydroxymethyl substituent at the 4-position appears in several related compounds and represents a common structural motif in click chemistry products. This arrangement provides:
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A rigid heterocyclic core that can orient other functional groups in specific spatial arrangements.
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Multiple nitrogen atoms that can participate in hydrogen bonding and coordination with metals.
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A hydroxymethyl group that offers both hydrogen bonding capability and a site for further chemical elaboration.
The benzyl carbamate functionality is likewise common across these compounds, indicating its importance in this class of molecules. It can serve as a protected amino group in synthetic sequences or contribute to specific recognition events in biological systems through its hydrogen bonding and aromatic interactions.
SYNTHESIS AND CHARACTERIZATION
Proposed Synthetic Routes
Several synthetic strategies can be envisioned for preparing benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate, drawing on established methodologies for similar compounds:
Synthetic Route via Protected Amine
This approach would involve:
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Protection of the amino group of 1-amino-propan-2-ol with benzyl chloroformate to form the corresponding carbamate.
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Conversion of the primary alcohol to a suitable leaving group (e.g., mesylate or tosylate).
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Nucleophilic displacement with sodium azide to form the azide intermediate.
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Copper-catalyzed click reaction with propargyl alcohol to form the 1,4-disubstituted triazole with a hydroxymethyl group at the 4-position.
Alternative Approach via Initial Click Chemistry
An alternative synthetic pathway could involve:
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Preparation of azido-propan-2-amine or a related precursor.
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Click reaction with propargyl alcohol to form the triazole-containing amine.
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Protection of the amine with benzyl chloroformate to form the carbamate.
This approach might offer advantages in terms of the ordering of reactions, potentially avoiding compatibility issues between certain functional groups.
Analytical Characterization Techniques
Comprehensive characterization of benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate would require multiple analytical techniques, each providing specific information about the compound's structure and properties:
Table 3. Expected Analytical Data for Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
| Technique | Expected Features | Significance |
|---|---|---|
| ¹H NMR Spectroscopy | Signals for triazole-H (~7.7-8.0 ppm), benzyl aromatic-H (~7.2-7.4 ppm), CH₂OH (~4.5-4.8 ppm), NH (~5.0-5.5 ppm) | Confirms hydrogen environments and their chemical environments |
| ¹³C NMR Spectroscopy | Signals for carbonyl carbon (~155-160 ppm), triazole carbons (~120-150 ppm), hydroxymethyl carbon (~55-65 ppm) | Confirms carbon environments and functional groups |
| Mass Spectrometry | Molecular ion peak around m/z 290, characteristic fragmentation pattern | Confirms molecular weight and structure |
| IR Spectroscopy | N-H stretch (~3300-3400 cm⁻¹), O-H stretch (~3200-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹) | Identifies functional groups |
| HPLC | Retention time, purity assessment | Determines purity and can be used for enantiomeric analysis |
| X-ray Crystallography | Crystal structure (if crystalline) | Provides definitive three-dimensional structure including absolute configuration |
These analytical techniques would provide complementary information, allowing for complete structural elucidation and purity assessment of the compound.
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